molecular formula C15H16N4O B11191661 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11191661
M. Wt: 268.31 g/mol
InChI Key: XFLCFQCBSAUXTH-UHFFFAOYSA-N
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Description

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an imidazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethyl-1H-imidazole with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with a nitrile oxide to yield the oxadiazole ring . The reaction conditions often require the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions . The oxadiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole apart is its unique combination of the imidazole and oxadiazole rings, which can confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-[(2-ethylimidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16N4O/c1-3-13-16-8-9-19(13)10-14-17-15(18-20-14)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3

InChI Key

XFLCFQCBSAUXTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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